molecular formula C10H8O3S2 B2582693 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid CAS No. 78196-92-6

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid

Cat. No. B2582693
CAS RN: 78196-92-6
M. Wt: 240.29
InChI Key: LPRPEPVLUJPOFT-UHFFFAOYSA-N
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Description

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid, also known as α-Hydroxy-α-2-thienyl-2-thiopheneacetic acid or Di-2-thienylglycolic acid, is a chemical compound with the empirical formula C10H8O3S2 . It has a molecular weight of 240.30 .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid consists of two thiophene rings attached to a central carbon atom, which is also bonded to a hydroxyl group and a carboxylic acid group .

Scientific Research Applications

Antibacterial Agents

Exploring the antimicrobial potential of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid derivatives is an active area of research. Scientists study their effects against bacterial strains, aiming to develop new antibacterial agents. The combination of thiophene and carboxylic acid functionalities may lead to compounds with selective activity and reduced toxicity.

properties

IUPAC Name

2-hydroxy-2,2-di(thiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S2/c11-9(12)10(13,7-1-3-14-5-7)8-2-4-15-6-8/h1-6,13H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRPEPVLUJPOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C2=CSC=C2)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid

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